Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI)
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Overview
Description
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI) is a synthetic organic compound that belongs to the class of gamma-lactones. Gamma-lactones are cyclic esters that are commonly found in various natural products and synthetic compounds. This particular compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a methyl group attached to the acetoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone typically involves the cyclization of acetoacetic acid derivatives under specific reaction conditions. One common method is the reaction of 4-chloro-2-(2-hydroxyethyl)-2-methylacetoacetic acid with a dehydrating agent to form the gamma-lactone ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-lactone to its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetoacetic acid, 4-chloro-2-methyl-, gamma-lactone
- Acetoacetic acid, 2-(2-hydroxyethyl)-2-methyl-, gamma-lactone
- Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, delta-lactone
Uniqueness
The uniqueness of Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
102074-50-0 |
---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H9ClO3/c1-7(5(9)4-8)2-3-11-6(7)10/h2-4H2,1H3 |
InChI Key |
XUIQTILNWLIDIS-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(=O)CCl |
Canonical SMILES |
CC1(CCOC1=O)C(=O)CCl |
Synonyms |
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI) |
Origin of Product |
United States |
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